molecular formula C8H8N2O B3032700 1,2-Dihydro-2,6-naphthyridin-3(4H)-one CAS No. 37125-44-3

1,2-Dihydro-2,6-naphthyridin-3(4H)-one

Cat. No. B3032700
CAS RN: 37125-44-3
M. Wt: 148.16 g/mol
InChI Key: PXOASSQTDFEUJS-UHFFFAOYSA-N
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Description

1,2-Dihydro-2,6-naphthyridin-3(4H)-one is a chemical compound that belongs to the naphthyridine family, a group of compounds known for their diverse pharmacological activities. The naphthyridine scaffold is a fused heterocyclic system that has attracted attention due to its presence in compounds with various biological activities.

Synthesis Analysis

The synthesis of naphthyridine derivatives has been a subject of interest in recent research. A novel four-component strategy for the synthesis of dipyrazolo-fused 2,6-naphthyridines has been described, which involves a double [3 + 2+1] heteroannulation, indicating the versatility of the naphthyridine core in forming complex heterocyclic structures . Another approach includes a one-pot synthesis of dibenzo[b,h][1,6]naphthyridines from 2-acetylaminobenzaldehyde, which demonstrates the efficiency of sequential condensation reactions in constructing the naphthyridine ring system . Additionally, a facile one-pot synthesis of functionalized 1,2-dihydrobenzo[b][1,6]naphthyridines via sequential Ugi and Heck reactions has been reported, showcasing the utility of combining multicomponent reactions with palladium-catalyzed processes .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is confirmed through various spectroscopic techniques. For instance, the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine was confirmed by 1H-NMR, 13C-NMR, Elemental analysis, and MS, which are standard methods for structural elucidation in organic chemistry .

Chemical Reactions Analysis

Naphthyridine derivatives undergo a variety of chemical reactions that allow for further functionalization of the core structure. A novel approach towards the synthesis of 3,7-disubstituted 1,6-naphthyridin-4(1H)-ones involves the preparation of a dihalogenated compound that undergoes differential functionalization using palladium-catalyzed cross-coupling and SNAr reactions . The electrocyclic reaction of isothiocyanatopyridines has been used to synthesize 1,7-naphthyridine-2(1H)-thiones, demonstrating the reactivity of the naphthyridine system towards nucleophilic addition .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their functional groups and molecular structure. For example, 6-Methyl-1,6-dibenzonaphthyridinium triflates exhibit strong fluorescence, and their fluorescence intensities change upon intercalation into double-stranded DNA, indicating potential applications in bioimaging . The synthesis of antivertigo agents based on 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs highlights the importance of substituent effects on the pharmacological properties of these compounds . Furthermore, the synthesis of 1,8-naphthyridine-2,4-diones, compounds of pharmaceutical use, has been achieved using an efficient route, emphasizing the relevance of naphthyridine derivatives in drug development .

Scientific Research Applications

1. Antiproliferative Activity in Cancer Research 1,2-Dihydro-2,6-naphthyridin-3(4H)-one derivatives, such as those described in a study by Guillon et al. (2017), have shown antiproliferative activity towards breast cancer cell lines. This highlights their potential in the field of oncology and cancer treatment research (Guillon et al., 2017).

2. Synthesis and Biomedical Applications According to Oliveras et al. (2021), naphthyridines, including 1,2-Dihydro-2,6-naphthyridin-3(4H)-one, are notable for their biomedical applications. They can act as ligands for several receptors in the body, indicating their diverse potential in biomedical research (Oliveras et al., 2021).

3. Development of Novel Pharmaceutical Compounds Delieza et al. (1997) discuss the synthesis of 3-substituted 1,8-naphthyridine-2,4-diones, which have significant pharmaceutical use. These compounds are synthesized using a new efficient route, indicating the compound's role in developing new pharmaceuticals (Delieza et al., 1997).

4. Kinase Inhibitor Research Wang et al. (2013) found that by modifying the 1,6-naphthyridine structure, it can act as a kinase inhibitor. This research demonstrates the compound's potential in developing new treatments for diseases involving kinase dysregulation (Wang et al., 2013).

5. Synthesis of Heterocyclic Compounds Ferrarini et al. (1981) explored the synthesis of 3-substituted naphthyridines, showcasing the compound's utility in creating complex heterocyclic structures, which are crucial in medicinal chemistry (Ferrarini et al., 1981).

6. Green Chemistry Applications Mukhopadhyay et al. (2011) reported an eco-friendly, catalyst-free synthesis of 1,2-dihydro[1,6]naphthyridines, highlighting the compound's role in environmentally friendly chemical synthesis practices (Mukhopadhyay et al., 2011).

7. Synthesis of Quaternary Benzylic Centers Murray et al. (2023) described a method for synthesizing dihydronaphthyridinones with aryl-substituted quaternary benzylic centers, indicating the compound's versatility in organic synthesis (Murray et al., 2023).

properties

IUPAC Name

2,4-dihydro-1H-2,6-naphthyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-3-7-4-9-2-1-6(7)5-10-8/h1-2,4H,3,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOASSQTDFEUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CNC1=O)C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70488376
Record name 1,4-Dihydro-2,6-naphthyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70488376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydro-2,6-naphthyridin-3(4H)-one

CAS RN

37125-44-3
Record name 1,4-Dihydro-2,6-naphthyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70488376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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